Alpha-Gliadin is classified as a gluten peptide, specifically a fragment of gliadin, which is one of the main components of gluten. Gliadins are prolamins, a group of proteins that are soluble in alcohol but not in water, primarily found in wheat and related grains. The specific fragment alpha-Gliadin (43-49) is derived from the larger gliadin protein and plays a crucial role in the immune response associated with celiac disease .
Alpha-Gliadin (43-49) can be synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to form peptides. This technique involves:
This method ensures high purity (>95%) and yields peptides suitable for research applications .
The molecular structure of alpha-Gliadin (43-49) reveals several key features:
Alpha-Gliadin (43-49) participates in several chemical reactions relevant to its biological activity:
The mechanism by which alpha-Gliadin (43-49) exerts its effects primarily involves:
The peptide's ability to mimic viral components may also contribute to its immunogenic profile, potentially linking dietary proteins with autoimmune responses .
The physical and chemical properties of alpha-Gliadin (43-49) include:
Alpha-Gliadin (43-49) has several important scientific applications:
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